molecular formula C8H8BrIN2O2 B1373726 5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide CAS No. 1221792-97-7

5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide

Cat. No. B1373726
CAS RN: 1221792-97-7
M. Wt: 370.97 g/mol
InChI Key: DEGQTRRPXLWDNP-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide is a chemical compound with the molecular formula C8H8BrIN2O2 and a molecular weight of 370.97 . It is used in scientific research, particularly in studying various biological processes such as enzyme inhibition and drug development.

Scientific Research Applications

Crystal Structure Analysis

5-Bromo-3-iodo-2-methoxybenzenecarbohydrazide derivatives play a crucial role in crystal structure analysis. For instance, compounds derived from similar structures are analyzed using infrared and 1H NMR spectroscopy, along with single crystal X-ray diffraction. These compounds exhibit specific bond lengths, angles, and interactions, crucial for understanding molecular structures and interactions (Zong & Wu, 2013).

Halogenation Processes

This compound is relevant in the study of halogenation processes. For example, research on ring halogenations of polyalkylbenzenes, which include structures similar to this compound, contributes to the understanding of selectivities in substrates, halogen sources, and catalysts. This knowledge is essential for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Catalysis in Organic Synthesis

Compounds structurally similar to this compound are used as catalysts in organic synthesis. A particular study demonstrates their effectiveness in the regioselective ring opening of epoxides, yielding vicinal iodo and bromo alcohols under neutral conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Antioxidant Activity

Compounds derived from this compound have been investigated for their antioxidant properties. For instance, bromophenols from marine algae, structurally similar, show potent activities in scavenging free radicals, suggesting potential applications in preventing oxidative deterioration of food (Li et al., 2011).

Photosensitizers in Photodynamic Therapy

Some derivatives of this compound are explored for their application in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Electronic Properties and Steric Protection

The electronic properties of compounds related to this compound, such as sterically protected diphosphene and fluorenylidenephosphine, are studied. The presence of bromo and methoxy groups affects the electronic perturbation in the molecular system, which is critical for understanding the chemistry of low-coordinate phosphorus atoms (Toyota et al., 2003).

properties

IUPAC Name

5-bromo-3-iodo-2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIN2O2/c1-14-7-5(8(13)12-11)2-4(9)3-6(7)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGQTRRPXLWDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245409
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221792-97-7
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2-methoxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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